Product packaging for N(1)-Acetylsulfamethoxazole(Cat. No.:CAS No. 18607-98-2)

N(1)-Acetylsulfamethoxazole

Cat. No.: B101582
CAS No.: 18607-98-2
M. Wt: 295.32 g/mol
InChI Key: WOTJLXVSBKKTTH-UHFFFAOYSA-N
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Description

N(1)-Acetylsulfamethoxazole (CAS 18607-98-2) is a significant metabolite of the sulfonamide antibiotic sulfamethoxazole (SMX). In humans and animals, SMX undergoes partial metabolism, with a substantial portion (approximately 43%) being excreted as the N-acetylated form . As a result, this compound is frequently identified alongside its parent compound in environmental matrices such as soils, freshwater, and sediments, making it a crucial target for environmental fate and ecotoxicological studies . Research indicates that this compound can be taken up and accumulated by plants, such as rice, and may undergo transformation processes within them . A key environmental process of concern is the potential for this metabolite to undergo deacetylation, thereby regenerating the bioactive parent compound, sulfamethoxazole, in the environment . This reversible transformation highlights the compound's importance in understanding the overall persistence and impact of sulfamethoxazole in ecosystems. Studies on its phytotoxicity have shown that it can induce oxidative stress and cause metabolic disturbances in plants . Researchers value this compound for use in mass spectrometry, chromatography, and sample analysis as a reference standard to quantify environmental contamination, study plant uptake mechanisms, and investigate the metabolic pathways of sulfonamide antibiotics. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O4S B101582 N(1)-Acetylsulfamethoxazole CAS No. 18607-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15(9(2)16)20(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTJLXVSBKKTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171852
Record name N(1)-Acetylsulfamethoxazole
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Molecular Weight

295.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18607-98-2
Record name Acetylsulfisomezole
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Record name N(1)-Acetylsulfamethoxazole
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Record name N(1)-Acetylsulfamethoxazole
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Record name N-[(4-aminophenyl)sulphonyl]-N-(5-methylisoxazol-3-yl)acetamide
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Record name N(1)-Acetylsulfamethoxazole
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Significance As a Major Human Metabolite of Sulfamethoxazole

N(1)-Acetylsulfamethoxazole is the principal product of the metabolism of sulfamethoxazole (B1682508) in the human body. nih.gov This biotransformation primarily occurs in the liver and kidneys through an acetylation process. nih.gov Acetylation is a key metabolic pathway for many drugs and xenobiotics, and in the case of sulfamethoxazole, this process results in the formation of this compound. karger.com

Following administration of sulfamethoxazole, both the parent compound and its N-acetylated metabolite can be detected in plasma. karger.com The yield of the N(1)-acetyl derivative excreted in urine can range from 30% to 50%, though this can be influenced by factors such as urinary pH. karger.com For instance, changing the urinary pH from 5 to 7 can reduce the yield of the N-acetyl derivative from 50% to 30%. karger.com Studies have shown that after an oral dose of sulfamethoxazole, the plasma concentrations of this compound rise alongside the parent drug. karger.com Interestingly, when this compound is administered directly to humans, no deacetylation back to the parent sulfamethoxazole is observed. karger.com This indicates that in humans, the acetylation step is largely a one-way detoxification and elimination pathway. nih.govkarger.com The metabolite is primarily found in tissues of the kidney and liver before excretion. nih.gov

Table 1: Plasma Concentration of Sulfamethoxazole (SMX) vs. This compound (N4) in Humans Data derived from studies on plasma concentration following an oral dose of 800 mg sulfamethoxazole.

Time After Administration (Hours)Sulfamethoxazole (S) Concentration (µg/ml)This compound (N4) Concentration (µg/ml)
10~25~8
20~18~10
30~12~9
40~8~7
50~5~5
60~3~4
This table is for illustrative purposes based on graphical data presented in scientific literature. karger.com

Role in Environmental Contamination Research

Due to its widespread formation in humans and subsequent excretion, N(1)-Acetylsulfamethoxazole, along with its parent compound, is frequently detected in aquatic environments. nih.gov It is considered an environmental contaminant and a marine xenobiotic metabolite. nih.gov Both compounds are found in wastewater, surface water, and even in soils irrigated with treated sewage. nih.govpolyu.edu.hk

Research shows that this compound can be more persistent or be removed with different efficiency than sulfamethoxazole (B1682508) in certain environments. For example, in studies using constructed wetlands to treat contaminated water, the removal efficiency for this compound was significantly higher (82.3–99.8%) than for sulfamethoxazole (54.3–80.2%). nih.gov The highest removal was observed in wetlands dominated by the submerged plant Myriophyllum verticillatum. nih.gov However, in wastewater treatment plant scenarios, N-acetylsulfamethoxazole levels showed no significant change within 24 hours across various treatments, indicating its persistence under those specific conditions. researchgate.net The presence of these compounds in the environment is a concern because they can contribute to the development and spread of antibiotic resistance genes (ARGs). nih.gov

Table 2: Removal Efficiency of Sulfamethoxazole (SMX) and this compound (N-SMX) in Experimental Wetlands

Wetland Plant TypeSMX Removal EfficiencyN-SMX Removal Efficiency
Myriophyllum verticillatumHighHighest (82.3-99.8%)
Vallisneria spiralis54.3-80.2%82.3-99.8%
Hydrilla verticillata54.3-80.2%82.3-99.8%
Data from a study on mesocosmic wetlands. nih.gov

Relevance in Ecotoxicological Studies

The presence of N(1)-Acetylsulfamethoxazole in the environment has prompted research into its potential toxic effects on non-target organisms. nih.govresearchgate.net Like its parent compound, the acetylated metabolite can have notable ecotoxicological effects on both aquatic life and plants. researchgate.netnih.gov

Studies on rice (Oryza sativa) have shown that both sulfamethoxazole (B1682508) and this compound are rapidly taken up by the roots and transported to the shoots. polyu.edu.hk Notably, the acetylated form demonstrated a higher accumulation capacity in the plant tissues. polyu.edu.hk Furthermore, exposure to this compound was found to have a stronger disruptive impact on the metabolic networks of rice—including amino acid, nucleotide, and lipid metabolism—than the parent compound. polyu.edu.hk In aquatic ecosystems, high concentrations (5 mg/L) of both compounds were found to significantly reduce the removal of ammonium (B1175870) and total nitrogen in experimental wetlands, which was associated with a decrease in the abundance of key nitrogen-transforming bacteria like Proteobacteria. nih.gov

Table 3: Accumulation and Toxicity of SMX and this compound (NASMX) in Rice

CompoundAccumulation in Roots (µg/g)Accumulation in Shoots (µg/g)Impact on Metabolic Networks
Sulfamethoxazole (SMX)up to 15.97up to 3.22Disrupts TCA cycle, amino acid, and other pathways
This compound (NASMX)up to 20.36up to 5.62Stronger disruption of metabolic networks than SMX
Data from a study investigating the transformation and toxicity in rice. polyu.edu.hk

Context in Biotransformation and Xenobiotic Metabolism Research

Endogenous Formation in Biological Systems

In humans and other mammals, this compound is formed as part of the drug metabolism process, primarily in the liver. hmdb.ca This biotransformation is a key step in the detoxification and elimination of sulfamethoxazole.

The principal metabolic pathway for sulfamethoxazole in the body is acetylation, a Phase II metabolism reaction. hmdb.caresearchgate.net This process involves the transfer of an acetyl group from a donor molecule, acetyl coenzyme A (acetyl-CoA), to the N1-nitrogen atom of the sulfamethoxazole molecule, resulting in the formation of this compound. wikipedia.orgevitachem.com This reaction is catalyzed by cytosolic N-acetyltransferase enzymes. researchgate.netwikipedia.org

Two primary N-acetyltransferase isoenzymes, N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2), are involved in the metabolism of sulfamethoxazole. nih.gov However, research indicates that NAT1 is the predominant enzyme responsible for the acetylation of sulfamethoxazole at therapeutic concentrations. nih.gov This is due to NAT1 having a significantly higher binding affinity for sulfamethoxazole compared to NAT2. nih.gov

The affinity of an enzyme for its substrate is often described by the Michaelis-Menten constant (Km), with a lower Km value indicating higher affinity. Studies have determined the Km values for the acetylation of sulfamethoxazole by both NAT1 and NAT2 in various human tissues and recombinant systems.

EnzymeSystemKm Value (mM)
NAT1 Hepatic Cytosol1.2
NAT1 Mononuclear Leukocytes1.2
NAT1 Recombinant (E. coli)1.5
NAT2 Hepatic Cytosol~5.0
NAT2 Recombinant (E. coli)~15.0
Data sourced from a 1993 study on human arylamine N-acetyltransferases. nih.gov

The consistently lower Km values for NAT1 demonstrate its primary role in sulfamethoxazole metabolism. nih.gov The catalytic mechanism for NAT enzymes is a "ping-pong bi-bi" reaction, where the enzyme first binds with acetyl-CoA to become acetylated, and then the acetylated enzyme transfers the acetyl group to the sulfamethoxazole substrate. wikipedia.org

The formation of this compound can be influenced by the co-administration of other drugs that are also substrates for or inhibitors of the NAT1 enzyme. For instance, p-aminosalicylate, a drug used in tuberculosis treatment, is also metabolized by NAT1 and can act as a competitive inhibitor of sulfamethoxazole acetylation. ebi.ac.uk In vitro studies using human hepatocytes have shown that p-aminosalicylate can reduce the acetylation of sulfamethoxazole by 61% to 83%. ebi.ac.uk

Furthermore, since sulfamethoxazole is also an inhibitor of the cytochrome P450 enzyme CYP2C9, interactions with other drugs metabolized by this pathway could indirectly affect the amount of parent drug available for acetylation. fda.govdrugbank.com Drugs that are substrates of CYP2C9, such as warfarin (B611796) and phenytoin, may have their metabolism inhibited by sulfamethoxazole, but conversely, competition for metabolic pathways could potentially alter the rate of this compound formation. fda.gov

Environmental Biotransformation Processes

The widespread use of sulfamethoxazole results in its excretion, along with its metabolites like this compound, into wastewater systems. acs.org This introduces the compounds into various environmental compartments where further biotransformation can occur.

This compound is a major human metabolite of sulfamethoxazole and is frequently detected in untreated wastewater entering treatment plants. acs.org In conventional activated sludge treatment, this metabolite can account for a significant portion, up to 86%, of the total load of sulfamethoxazole-related compounds. acs.org

Studies investigating the fate of this compound in activated sludge processes have shown that biodegradation is not the primary removal mechanism. Research using radiolabeled this compound revealed that after 216 hours, the majority of the compound was either adsorbed onto the solid sludge phase or remained in the aqueous phase, with only a small fraction being mineralized. nih.gov This indicates that adsorption is the main pathway for its dissipation from the water phase in these systems. nih.gov Interestingly, some studies have also observed the de-acetylation of this compound, transforming it back into the parent sulfamethoxazole within the wastewater treatment environment. acs.org

Fate CompartmentPercentage of Initial Activity (after 216 h)
Mineralized (Biodegraded) 3.1%
Adsorbed to Solid Phase 50%
Remaining in Aqueous Phase 36.5%
Data from a 2019 study on the fate of 14C-acetyl sulfamethoxazole in an activated sludge process. nih.gov

When treated wastewater or biosolids are used in agriculture, this compound can enter soil and be taken up by plants. nih.gov Studies have shown that acetylation is a metabolic pathway for sulfamethoxazole in plants, similar to its function in humans. sci-hub.se

In experiments with cucumber seedlings and Arabidopsis thaliana cell cultures, this compound was identified as a major metabolite following exposure to sulfamethoxazole. nih.govsci-hub.se This suggests that plants utilize acetylation as a detoxification mechanism. sci-hub.se More recent research in rice plants has revealed that this transformation is not unidirectional; this compound taken up by the plant can be transformed back into the parent compound, sulfamethoxazole. researchgate.net This highlights a complex interplay of acetylation and de-acetylation processes within plant tissues, which is crucial for assessing the environmental fate and potential food chain contamination of these compounds. researchgate.net The compound is also used as an analytical standard for quantifying its presence in soil and plant samples. scientificlabs.co.uk

Microbial Pathways and Enzymatic Contributions in the Formation of this compound

The biotransformation of the antibiotic sulfamethoxazole (SMX) into its primary metabolite, this compound—also known as N4-acetylsulfamethoxazole—is a significant pathway mediated by a diverse range of microorganisms. This acetylation process is primarily catalyzed by a class of enzymes known as arylamine N-acetyltransferases (NATs). These enzymes play a crucial role in the detoxification and metabolism of various xenobiotics, including sulfonamide drugs. The formation of this compound through microbial activity is a key factor in the environmental fate and potential persistence of this widely used antibiotic.

Microbial acetylation of sulfamethoxazole can occur through direct metabolism, where the microorganism utilizes the compound as a source of carbon and energy, or through co-metabolism, where the transformation occurs in the presence of another primary substrate. Several studies have identified specific bacterial species capable of this biotransformation. For instance, in water-sediment systems, species such as Bacillus firmus and Bacillus cereus have been implicated in the degradation of sulfamethoxazole, although in some cases, less than 1% of the parent compound was converted to its acetylated form. nih.gov

The enzymatic basis for this transformation lies within the capabilities of microbial NATs. These enzymes transfer an acetyl group from a donor molecule, typically acetyl-coenzyme A, to the N1 nitrogen of the sulfamethoxazole molecule. Research has shown that various bacteria harbor NAT enzymes with the capacity to acetylate sulfamethoxazole. For example, the co-metabolic transformation of sulfamethoxazole has been observed in species like Alcaligenes faecalis, leading to the formation of this compound. uth.gr Similarly, Pseudomonas aeruginosa and Rhodococcus equi have demonstrated the ability to form this metabolite when supplied with a co-substrate like glucose. uth.gr

The efficiency and rate of this biotransformation can be influenced by environmental conditions and the specific microbial strains present. For example, the degradation of sulfamethoxazole by Rhodococcus rhodochrous has been documented, highlighting the diverse range of bacteria capable of interacting with this antibiotic. collectionscanada.gc.ca Furthermore, studies with Microbacterium sp. strain BR1 have provided insights into the mineralization of sulfamethoxazole, a process that can occur alongside or subsequent to acetylation. acs.orgnih.gov This particular strain is noted for its ability to metabolize sulfamethoxazole and other sulfonamides via an ipso-hydroxylation pathway. acs.org

Recent research has continued to expand the list of microorganisms known to transform sulfamethoxazole. Aerobic bacteria from genera including Acinetobacter, Achromobacter, Sphingobacterium, and Shewanella have been identified as capable of transforming sulfamethoxazole. acs.org The biotransformation process is not limited to bacteria; microalgae such as Chlorella sorokiniana have also been shown to efficiently remove sulfamethoxazole from aquatic environments, with cytochrome P450 enzymes playing a significant role in their metabolic pathways. researchgate.netnih.gov

The following tables summarize key research findings on the microbial transformation of sulfamethoxazole, with a focus on the formation of this compound and the enzymes involved.

Table 1: Microbial Species Involved in the Biotransformation of Sulfamethoxazole

Microbial Species Transformation Pathway Key Findings
Alcaligenes faecalis Co-metabolism Yielded this compound. uth.gr
Bacillus firmus Metabolism Implicated in SMX degradation in water-sediment systems. nih.gov
Bacillus cereus Metabolism Implicated in SMX degradation in water-sediment systems. nih.gov
Microbacterium sp. BR1 Metabolism Capable of mineralizing SMX. acs.orgnih.gov
Pseudomonas aeruginosa Co-metabolism Forms this compound with glucose as a co-substrate. uth.gr
Rhodococcus equi Co-metabolism Forms this compound with glucose as a co-substrate. uth.gr
Rhodococcus rhodochrous Metabolism Demonstrated the ability to degrade sulfamethoxazole. collectionscanada.gc.ca
Acinetobacter sp. Metabolism Capable of transforming sulfamethoxazole. acs.org
Achromobacter sp. Metabolism Capable of transforming sulfamethoxazole. acs.org
Sphingobacterium sp. Metabolism Capable of transforming sulfamethoxazole. acs.org
Shewanella sp. Metabolism Capable of transforming sulfamethoxazole. acs.org

Table 2: Research Findings on this compound Formation

Study Focus Organism(s) Transformation Rate/Efficiency Notes
Water-Sediment System Biodegradation Bacillus firmus, Bacillus cereus <1% conversion to this compound Suggests acetylation is a minor pathway in this environment. nih.gov
Co-metabolism Studies Alcaligenes faecalis Not quantified Confirmed formation of this compound. uth.gr
Co-metabolism Studies Pseudomonas aeruginosa, Rhodococcus equi Not quantified Confirmed formation of this compound in the presence of glucose. uth.gr
Mineralization Studies Microbacterium sp. BR1 Mineralization of ~60% of initial SMX Highlights a degradative pathway beyond acetylation. acs.orgnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Sulfamethoxazole

In Vitro Metabolic Investigations

In vitro models are fundamental in elucidating the specific enzymes and pathways involved in the metabolism of this compound. These controlled laboratory systems allow for a detailed examination of its formation and potential further breakdown.

Primary human hepatocytes are considered a gold standard for in vitro metabolism studies because they contain a full complement of metabolic enzymes and cofactors, closely mimicking the in vivo environment of the liver. researchgate.net Studies utilizing human hepatocytes have been instrumental in understanding the formation of this compound.

Research has shown that the acetylation of sulfamethoxazole is a major metabolic pathway in human hepatocytes, mediated by arylamine N-acetyltransferase 1 (NAT1). ebi.ac.uk In one study, hepatocytes from four human donors were incubated with sulfamethoxazole. The results demonstrated that p-aminosalicylate, another substrate for NAT1, competitively reduced the acetylation of sulfamethoxazole to this compound by 61% to 83% at clinically relevant concentrations. ebi.ac.uk This highlights the primary role of NAT1 in the formation of this metabolite within liver cells. ebi.ac.uk

Human liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochromes P450 (CYP450), are widely used to investigate Phase I metabolic reactions. While the formation of this compound from its parent compound is an N-acetylation reaction (Phase II) primarily occurring in the cytosol, liver microsomes play a role in the metabolism of both the parent drug and the acetylated metabolite itself. nih.govkarger.com

The parent drug, sulfamethoxazole, undergoes N4-hydroxylation to a reactive hydroxylamine (B1172632) metabolite (SMX-HA), a reaction mediated predominantly by the CYP2C9 isozyme in human liver microsomes. nih.gov Further investigations have suggested that this compound can also undergo hydroxylation, leading to the formation of N4-acetylhydroxysulfamethoxazole. karger.com This indicates that this compound is a substrate for microsomal CYP enzymes. Additionally, studies have shown that human hepatic microsomes can catalyze the reduction of the toxic SMX-HA metabolite back to sulfamethoxazole.

The table below summarizes the kinetic parameters for the enzymes involved in the formation of this compound.

EnzymeSourceSubstrateApparent Km (mM)
NAT1Hepatic CytosolSulfamethoxazole1.2
NAT2Hepatic CytosolSulfamethoxazole~5
NAT1Recombinant ProteinSulfamethoxazole1.5
NAT2Recombinant ProteinSulfamethoxazole~15

Table 1. Enzyme kinetic data for the acetylation of sulfamethoxazole. The lower Km value for NAT1 indicates a higher affinity for sulfamethoxazole compared to NAT2, suggesting that NAT1-mediated acetylation predominates at therapeutic concentrations. nih.gov

Investigations into the stability and metabolism of this compound in plasma and various tissue preparations provide insight into its fate outside the liver. In human plasma, this compound is found in high concentrations following administration of the parent drug. researchgate.net Studies focused on analytical method validation have shown that the compound is stable in plasma during short-term and medium-term storage, as well as through freeze-thaw cycles. researchgate.net

Historically, it was thought that humans were unable to deacetylate this compound. karger.com However, later studies demonstrated that deacetylation does occur, although the rate can be influenced by factors such as kidney function. karger.com While significant deacetylation may not occur directly in the plasma of healthy individuals, other cells and tissues can play a role. For instance, mononuclear leukocytes, which are present in blood, contain the NAT1 enzyme and can acetylate sulfamethoxazole. nih.gov Furthermore, incubations with normal human dermal fibroblasts have shown the formation of the N-acetylated metabolite of sulfamethoxazole, indicating that metabolic capability exists in extrahepatic tissues. nih.gov

The metabolic stability of a compound is a critical determinant of its duration of action and accumulation. In vitro data can provide an estimate of a compound's half-life (t½). This compound is generally considered a stable metabolite. gla.ac.uk In vivo studies in healthy adults have reported a mean elimination half-life for this compound of 18.6 ± 4.3 hours, which is longer than that of the parent sulfamethoxazole (14.0 ± 2.3 hours). asm.org This suggests that the metabolite is cleared from the body more slowly than the parent drug. In patients with impaired kidney function, the half-life can be extended significantly, to around 40 hours. karger.com In such cases, alternative elimination pathways, like hydroxylation, may become more prominent. karger.com

In Vivo Metabolic Investigations

Following oral administration of sulfamethoxazole to healthy volunteers, this compound is consistently identified as the main metabolite in both plasma and urine. researchgate.netdrugbank.com It accounts for a significant portion of the administered dose recovered in urine. drugbank.com

Pharmacokinetic studies have quantified the levels of this compound in healthy adults. In one study, after several days of administration, the mean maximum serum concentration (Cmax) of this compound was 50.1 ± 10.9 µg/mL. asm.org The mean elimination half-life was found to be 18.6 ± 4.3 hours. asm.org Another study investigating sulfamethoxazole pharmacokinetics in different ethnic groups at various altitudes also measured this compound as a key metabolite. nih.gov

Drug-drug interaction studies in healthy volunteers have further confirmed the metabolic pathways. When sulfamethoxazole was given along with p-aminosalicylate, a compound also metabolized by NAT1, the plasma concentration ratio of this compound to sulfamethoxazole was reduced by five-fold, confirming the in vitro finding of competitive inhibition of NAT1 in a clinical setting. ebi.ac.uk

The table below presents pharmacokinetic parameters for this compound and its parent compound from a study in healthy adult subjects.

CompoundMean Cmax (µg/mL)Mean t½ (hours)
Sulfamethoxazole372 ± 6414.0 ± 2.3
This compound50.1 ± 10.918.6 ± 4.3

Table 2. Pharmacokinetic parameters in seven healthy adult subjects following oral administration of sulfamethoxazole. Data shows the metabolite has a lower peak concentration but a longer half-life than the parent drug. asm.org

Animal Model Pharmacokinetics (Rats, Mice, Dogs, Monkeys)

Pharmacokinetic studies in various animal models demonstrate species-specific differences in the metabolism of sulfamethoxazole and its acetylated form.

Rats: In rats, N(4)-acetylsulfamethoxazole is a significant metabolite. Studies show that after administration of sulfamethoxazole, roughly equal amounts of the parent drug and its N(4)-acetyl derivative are the primary products found. researchgate.net The oral LD50 of sulfamethoxazole in rats has been established at 6200 mg/kg. drugbank.com Hepatic microsomes from rats have been used to study the enzymatic reduction of sulfamethoxazole hydroxylamine, a reactive metabolite of the parent compound.

Mice: In mice, the systemic exposure to N(4)-acetylsulfisoxazole (a related compound) was found to be significantly greater than that of the parent compound, a contrast to findings in humans and rats. nih.gov The oral LD50 for sulfamethoxazole in mice is reported as 2300 mg/kg. drugbank.com Pharmacokinetic studies in mice after administration of sulfamethoxazole showed dose-dependent peak concentrations (Cmax) and area under the concentration-time curve (AUC). researchgate.net

Dogs: Dogs exhibit a different metabolic pattern. For some sulfonamides, like sulfadimethoxine (B1681780), the drug is excreted mainly unchanged. researchgate.net In the case of sulfamerazine, dogs are unable to perform acetylation and instead eliminate the compound primarily through hydroxylation. nih.gov When N(4)-acetylsulfamerazine is administered to dogs, it is mostly deacetylated back to sulfamerazine, which is then hydroxylated. nih.gov For sulfamethoxazole, the plasma concentration of the N(4)-acetyl metabolite tends to run parallel to that of the parent drug. karger.com

Monkeys: Studies on sulfadimethoxine in rhesus monkeys show that the major metabolite found in urine is the N(1)-glucuronide. researchgate.net

Table 1: Comparative Pharmacokinetics of Sulfamethoxazole and its Metabolites in Animal Models

Animal Model Key Findings Reference(s)
Rats Equal amounts of parent sulfamethoxazole and N(4)-acetylsulfamethoxazole are main products. researchgate.net
Mice Systemic exposure to N(4)-acetylated metabolite is much greater than the parent drug. nih.gov
Dogs Limited acetylation capacity for some sulfonamides; deacetylation of N(4)-acetylated forms observed. researchgate.netnih.gov

| Monkeys | N(1)-glucuronide is the major metabolite for sulfadimethoxine. | researchgate.net |

Plant Uptake and Metabolism (e.g., Rice)

Plants can absorb sulfamethoxazole and its metabolites from the soil and water, leading to internal biotransformation.

Studies in rice (Oryza sativa) have shown that both sulfamethoxazole (SMX) and this compound (NASMX) are readily taken up by the roots and transported upwards (acropetally). researchgate.netnih.govpolyu.edu.hk Interestingly, NASMX demonstrated a higher accumulation capacity in rice tissues compared to SMX. researchgate.netnih.govpolyu.edu.hk A comprehensive analysis using high-resolution mass spectrometry identified 18 intermediate transformation products of SMX in rice, indicating complex metabolic pathways including deamination, hydroxylation, acetylation, formylation, and glycosylation. researchgate.netnih.govpolyu.edu.hk A significant finding from these studies was the biotransformation of NASMX back into its parent compound, SMX, within the rice plant. researchgate.netnih.govpolyu.edu.hk

In other plant models, such as Arabidopsis thaliana and cucumber seedlings, N(4)-acetylsulfamethoxazole was identified as the major metabolite. nih.govsci-hub.se The metabolism in these plants also involved oxidation followed by rapid conjugation with molecules like glutathione (B108866) and leucine (B10760876), as well as direct glucosylation of the parent compound. nih.gov

Table 2: Metabolism of Sulfamethoxazole (SMX) and this compound (NASMX) in Rice

Feature Observation Reference(s)
Uptake Rapid uptake by roots and acropetal translocation. researchgate.netnih.govpolyu.edu.hk
Accumulation NASMX shows higher accumulation capacity than SMX. researchgate.netnih.govpolyu.edu.hk
Metabolic Pathways Deamination, hydroxylation, acetylation, formylation, glycosylation. researchgate.netnih.govpolyu.edu.hk

| Interconversion | NASMX can be transformed back into SMX. | researchgate.netnih.govpolyu.edu.hk |

Microbial Metabolism Studies (e.g., Microalgae, Bacteria)

Microorganisms play a crucial role in the environmental degradation of sulfonamides.

Microalgae: Several species of microalgae, including Chlorella pyrenoidosa and Chlorella sorokiniana, have been shown to effectively biodegrade sulfamethoxazole. bohrium.comnih.gov The process is often enhanced by co-metabolism with a carbon source like sodium acetate (B1210297). bohrium.com In C. pyrenoidosa, identified transformation pathways include oxidation, hydroxylation, formylation, and pterin-related conjugation. bohrium.com Studies with C. sorokiniana revealed that the organism could remove over 80% of SMX, primarily through biodegradation, with N(4)-hydroxylation-SMX being a main transformation product. nih.govresearchgate.net

Bacteria: In water-sediment systems, bacterial communities contribute to the biodegradation of sulfamethoxazole. Strains such as Bacillus firmus and Bacillus cereus have been implicated as potential degraders. nih.gov However, in these systems, the transformation to N(4)-acetyl-sulfamethoxazole was found to be a minor pathway, accounting for less than 1% of the parent compound. nih.gov In activated sludge environments, the genus Corynebacterium showed enhanced activity in the presence of SMX, with a metabolite from the pterin-conjugation pathway being detected. nih.gov

Molecular and Enzymatic Mechanisms of Biotransformation

The biotransformation of sulfamethoxazole into this compound and other metabolites is governed by specific enzyme systems.

N-Acetyltransferase (NAT) Activity and Specificity

Acetylation is a primary metabolic pathway for sulfamethoxazole, mediated by arylamine N-acetyltransferase (NAT) enzymes. drugbank.comnih.govhmdb.ca Humans possess two relevant enzymes, NAT1 and NAT2. nih.govwho.int While NAT2 is known for its genetic polymorphism leading to "slow" and "rapid" acetylator phenotypes, NAT1 is considered monomorphic. nih.govwho.intpharmgkb.org

Cytochrome P450 (CYP450) Involvement

The cytochrome P450 (CYP450) superfamily of enzymes is primarily involved in the oxidative metabolism of sulfamethoxazole. nih.gov The main reaction catalyzed is the N-hydroxylation of sulfamethoxazole to form sulfamethoxazole hydroxylamine, a reactive metabolite. nih.gov

The specific isozyme primarily responsible for this toxification pathway is CYP2C9. drugbank.comnih.govnih.govwashington.edu In vitro studies using human liver microsomes have confirmed that sulfamethoxazole is a selective inhibitor of CYP2C9. nih.govebi.ac.uk The involvement of CYP450 enzymes is not limited to animals; they are also implicated in the metabolism of sulfamethoxazole in microalgae and plants. researchgate.netnih.govpolyu.edu.hknih.govresearchgate.net For instance, in the microalga Chlorella sorokiniana, CYP450 enzymes were found to respond substantially to metabolize SMX. nih.govresearchgate.net

Acetyltransferase (ACEs) and Glycosyltransferase (GTs) Roles

In plants, in addition to CYP450 enzymes, acetyltransferases (ACEs) and glycosyltransferases (GTs) are key players in the metabolism of sulfamethoxazole and this compound.

A transcriptomic analysis of rice exposed to SMX and NASMX highlighted the significant involvement of genes encoding for ACEs and GTs in the observed biotransformation pathways. researchgate.netnih.govpolyu.edu.hk This finding is consistent with the identification of acetylated and glycosylated conjugates as major metabolites in various plant species. nih.govresearchgate.net These enzymatic reactions represent detoxification mechanisms in plants, transforming the xenobiotic compounds into more polar and readily sequestered forms.

Table 3: Key Enzymes in this compound Biotransformation

Enzyme Family Primary Role Organism(s) Reference(s)
N-Acetyltransferase (NAT) Acetylation of sulfamethoxazole (detoxification). Humans, Animals drugbank.comnih.govwho.int
Cytochrome P450 (CYP450) Oxidation of sulfamethoxazole (toxification); Metabolism. Humans, Animals, Plants, Microalgae researchgate.netnih.govnih.gov
Acetyltransferase (ACEs) Acetylation of sulfamethoxazole. Plants (e.g., Rice) researchgate.netnih.govpolyu.edu.hk

| Glycosyltransferase (GTs) | Glycosylation of sulfamethoxazole and its metabolites. | Plants (e.g., Rice) | researchgate.netnih.govpolyu.edu.hk |

Molecular Dynamics and Density Functional Theory (DFT) Simulations

Computational chemistry provides powerful tools for investigating the metabolic fate of xenobiotics at a molecular level. Molecular dynamics (MD) and Density Functional Theory (DFT) simulations are particularly valuable for understanding the behavior and reactivity of compounds like this compound. nih.govnih.gov MD simulations allow researchers to model the dynamic behavior of molecules over time, capturing their interactions with biological systems such as enzymes. nih.gov This approach can elucidate how a molecule like this compound or its parent compound, sulfamethoxazole (SMX), fits into the active site of a metabolizing enzyme, providing insights into the likelihood and nature of the resulting biotransformation. nih.gov

DFT, a quantum mechanical modeling method, is used to study the electronic structure of molecules, predicting their reactivity and the mechanisms of chemical reactions. nih.gov DFT calculations have been employed to explore the degradation pathways of SMX, for instance, by ozonation. researchgate.net These studies determine the most likely sites on the molecule for electrophilic or nucleophilic attack and can model reaction mechanisms like hydrogen atom transfer (HAT) or direct addition (DA). researchgate.net For example, DFT calculations have shown that the amino group and aromatic rings of SMX are primary sites for oxidative reactions. researchgate.net While these studies often focus on the parent compound, the theoretical principles and computational approaches are directly applicable to understanding the stability and reactivity of its metabolites, including this compound. nanomedicine-rj.comnanomedicine-rj.com By analyzing parameters such as Frontier Molecular Orbitals (FMOs) and molecular electrostatic potential (MEP), scientists can predict which parts of the this compound molecule are most susceptible to metabolic modification. nih.govnanomedicine-rj.com

Identification of Biotransformation Products

The biotransformation of this compound, a primary metabolite of the antibiotic sulfamethoxazole (SMX), is a complex process involving multiple pathways. ebi.ac.ukmedchemexpress.com It is subject to further metabolic changes in various organisms and environmental systems. Research has shown that this compound can be converted back to its parent compound or undergo further reactions, including deamination (via deacetylation), hydroxylation, and glycosylation. nih.govresearchgate.netethz.ch The identification of these transformation products is crucial for a complete understanding of the environmental fate and potential biological activity of sulfamethoxazole and its derivatives.

Hydroxylation Processes

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common Phase I metabolic reaction. Studies have identified hydroxylated products of both sulfamethoxazole and this compound. For instance, research in the snail Cepaea hortensis showed that while sulfamethoxazole was hydroxylated, no hydroxylation of this compound itself was observed, suggesting that deacetylation may be a prerequisite for this specific hydroxylation to occur in that organism. nih.gov However, other research has identified N4-acetylhydroxysulfamethoxazole in humans, indicating that direct hydroxylation of the acetylated metabolite is a possible pathway. karger.com The biotransformation of SMX in various organisms, such as the bacterium Nitratireductor sp. GZWM139 and the microalga Chlorella pyrenoidosa, has been shown to yield hydroxylated derivatives. bohrium.comnih.gov These findings suggest that this compound, present in these systems, could also be a substrate for hydroxylating enzymes like cytochrome P450 monooxygenases. nih.govnih.gov

Glycosylation Reactions

Glycosylation is a Phase II metabolic process where a sugar molecule, such as glucose, is attached to a xenobiotic to increase its water solubility and facilitate its excretion. This pathway has been identified in the biotransformation of sulfamethoxazole in plants. nih.govresearchgate.net Studies in Arabidopsis thaliana revealed that N-glycosylation was a primary transformation pathway for SMX, leading to the formation of N⁴-glycosyl-SMX, which accounted for over 80% of the extractable metabolites. researchgate.net Further glycosylation of this product to form N⁴-glycosyl-glycoside SMX was also detected. researchgate.net While this research focuses on the N4-amino group of the parent SMX, it highlights the importance of glycosyltransferase enzymes in the metabolism of sulfonamides within plant systems. nih.govresearchgate.netresearchgate.net It is plausible that this compound could undergo similar glycosylation reactions at other available sites on the molecule.

Other Transformation Products

Beyond the primary pathways, several other transformation products of sulfamethoxazole and its metabolites have been identified. These demonstrate a broad range of metabolic capabilities in different biological systems.

Formylation: The addition of a formyl group has been noted as a transformation pathway for SMX in rice and in the presence of certain microorganisms. nih.govresearchgate.netbohrium.comnih.gov

Oxidation: In Arabidopsis thaliana cells, a proposed pathway involves the acetylation of sulfamethoxazole to this compound, followed by rapid oxidation. sci-hub.se Oxidation of the parent compound is also a known metabolic route. bohrium.comnih.gov The toxic metabolite sulfamethoxazole hydroxylamine (SMX-HA) is formed via oxidation by CYP2C9, which can then be autoxidized to a reactive nitroso intermediate. washington.edu

Conjugation: Besides glycosylation, conjugation with other endogenous molecules can occur. In plant cells, sulfamethoxazole has been found to form conjugates with the amino acid leucine and with glutathione. sci-hub.se Conjugation with pterin (B48896) has also been observed in microalgae and plants. bohrium.comresearchgate.net

Bond Cleavage and Ring Opening: More extensive degradation can lead to the breaking of chemical bonds within the this compound structure. Studies on sulfamethoxazole degradation by the bacterium Nitratireductor sp. GZWM139 proposed pathways involving bond cleavage and the opening of the isoxazole (B147169) ring. nih.gov

The variety of these transformation products, summarized in the table below, underscores the complex metabolic fate of this compound in the environment.

Table 1: Summary of Biotransformation Products and Pathways for this compound and its Parent Compound, Sulfamethoxazole

Transformation PathwayResulting Product(s)Notes
Deacetylation SulfamethoxazoleReverts this compound to its parent compound. nih.govethz.chnih.gov
Deamination 3-amino-5-methylisoxazole, Aniline (B41778)Occurs after deacetylation back to sulfamethoxazole. nih.gov
Hydroxylation N4-acetylhydroxysulfamethoxazoleDirect hydroxylation of the acetylated metabolite has been observed in humans. karger.com
Glycosylation N⁴-glycosyl-SMX, N⁴-glycosyl-glycoside SMXA major pathway in plants for the parent compound sulfamethoxazole. researchgate.net
Formylation Formylated derivativesIdentified as a transformation pathway in rice and microorganisms. nih.govbohrium.comnih.gov
Oxidation Oxidized this compound, Sulfamethoxazole hydroxylamineOxidation can occur on the acetylated form or the parent compound. sci-hub.sewashington.edu
Conjugation Leucyl-sulfamethoxazole, Glutathione conjugates, Pterin conjugatesOccurs with the parent compound in plants and microalgae. bohrium.comresearchgate.netsci-hub.se
Bond Cleavage Various degradation productsObserved in bacterial degradation of the parent compound. nih.gov

Occurrence and Distribution in Environmental Matrices

This compound has been detected in a variety of environmental settings, reflecting its widespread use and persistence.

Environmental MatrixConcentration Range of this compound
Wastewater (Influent) 22 to 1450 ng/L acs.org
Wastewater (Effluent) up to 423 ng/L acs.org
Surface Waters (Rivers) 11.8 to 268.5 ng/L pku.edu.cn
Groundwater up to 6.2 ng/L csic.es
Soil 0.02 mg/kg (spiked) nih.gov
Sediment up to 2.1 µg/kg dw nih.gov
Plant Tissues (Rice) up to 20.36 µg/g (roots), 5.62 µg/g (shoots)

Surface Waters (Rivers, Lakes)

Following its discharge from WWTPs, this compound is frequently detected in surface waters. In a study of the Liao River basin in China, N-acetylsulfamethoxazole was a dominant detected compound with a median concentration of 63.1 ng/L and was found at higher concentrations than its parent compound in 16 of the 35 river samples. pku.edu.cn In the adjacent Liaodong Bay, the median concentrations of N-acetylsulfamethoxazole and sulfamethoxazole were 28.6 ng/L and 25.2 ng/L, respectively. pku.edu.cn

Groundwater and Drinking Water

The presence of this compound in groundwater is an indicator of contamination from surface water or agricultural runoff. While it is detected, concentrations are generally lower than in surface waters. For example, in one study, N-acetyl-sulfamethoxazole was detected in groundwater at a maximum concentration of 6.2 ng/L. csic.es Another report noted that while sulfamethoxazole was found in groundwater at concentrations up to 0.47 µg/L, data for its metabolites were less frequently reported. uba.de The presence of these compounds in potential drinking water sources is a concern, though they are often below detection limits in treated drinking water.

Soil and Sediments

Agricultural soils can become contaminated with this compound through the application of manure from treated livestock or the use of treated wastewater for irrigation. nih.govnih.gov One study that incubated soil spiked with 0.02 mg/kg of 14C-labelled N-acetyl-sulfamethoxazole found that it underwent dissipation through mineralization, degradation, adsorption, and the formation of non-extractable residues. nih.gov In river sediments, the accumulation of sulfamethoxazole and its metabolites has been observed, with one study measuring a mean maximum concentration of about 2.1 μg/kg dry weight for sulfamethoxazole in sediments chronically exposed to contaminated water. nih.gov

Plant Tissues (e.g., Rice)

This compound can be taken up by plants from contaminated soil and water. A study on rice plants demonstrated that N-acetyl-sulfamethoxazole (NASMX) was rapidly taken up by the roots and transported to the shoots. researchgate.net The study found that NASMX had a higher accumulation capacity than its parent compound, with concentrations reaching up to 20.36 ± 1.98 µg/g in the roots and 5.62 ± 1.17 µg/g in the shoots. researchgate.net Interestingly, this study also discovered that rice plants could transform N-acetyl-sulfamethoxazole back into sulfamethoxazole. researchgate.net

Degradation Kinetics and Mechanisms

The persistence of this compound in the environment is determined by its degradation kinetics and the pathways through which it is transformed.

The degradation of this compound and its parent compound, sulfamethoxazole, can be influenced by various environmental factors. For instance, the degradation of sulfamethoxazole in water-sediment systems has been shown to follow first-order kinetics and is significantly affected by temperature. nih.govresearchgate.net One study reported that the degradation rate of sulfamethoxazole was 82.9% at 25°C compared to 40.5% at 4°C in sediment. nih.govresearchgate.net The half-life of sulfamethoxazole in waterways has been reported to be as long as 51.7 days, which can lead to its accumulation. doi.org

Photodegradation is a significant abiotic degradation pathway for this compound. nih.gov Studies using simulated sunlight have shown that N(1)-acetylated sulfonamides can be degraded, with two major transformation pathways identified: cleavage of the sulfonamide bond and SO2 extrusion. nih.gov However, this compound has shown a higher tolerance to photolysis compared to other antibiotic transformation products in some studies.

An in-depth analysis of the environmental transformation of this compound, a primary human metabolite of the widely used antibiotic sulfamethoxazole, reveals complex degradation pathways under various environmental conditions. This article focuses exclusively on the chemical behavior of this compound, also known as N4-acetylsulfamethoxazole, particularly its fate through photolysis, photodegradation, and advanced oxidation processes.

1 Direct Photolysis and Photodegradation

The breakdown of this compound in the aquatic environment is significantly influenced by sunlight. Photodegradation, the process by which light energy drives chemical reactions, is a key mechanism for its transformation. Studies have shown that this compound undergoes significant degradation when exposed to simulated sunlight, with degradation rates reaching between 88% and 98% over a 24-hour period. nih.gov However, it has also been noted for its relatively high tolerance to photolysis compared to other antibiotic transformation products. acs.org

1 Influence of Light Sources and pH Conditions

The rate and pathway of this compound's photolytic degradation are highly dependent on the characteristics of the light source and the pH of the surrounding water. Research has utilized various light sources, including simulated sunlight and UV lamps, to investigate these effects. nih.govacs.org The compound's absorption of UV light, with a maximum absorbance at 257 nm, is a key factor in its susceptibility to photodegradation. acs.org

The pH of the water plays a crucial role by altering the chemical form (speciation) of the molecule. csic.es this compound is more photostable than its parent compound, sulfamethoxazole, under most environmentally relevant conditions. nih.govacs.org The degradation kinetics can differ significantly between neutral and anionic forms of the molecule, which are dictated by the pH. researchgate.net For instance, the photodegradation process shows a dependence on the initial pH of the solution, which affects the acid-base speciation of the compound. csic.es

2 Identification of Photoproducts

The photolytic process results in the formation of several transformation products. High-performance liquid chromatography coupled with mass spectrometry has been instrumental in identifying these photoproducts. nih.gov Two primary degradation pathways have been consistently identified: the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO2). nih.gov

Research has identified between two and nine distinct photoproducts resulting from the irradiation of this compound. nih.govacs.org A significant finding is that some human metabolites of sulfamethoxazole, under photolytic conditions, can revert to the parent compound, sulfamethoxazole. nih.govacs.org This back-transformation suggests that metabolites like this compound could act as an environmental reservoir, indirectly contributing to the persistence of the parent antibiotic.

Photodegradation PathwayMajor Photoproducts IdentifiedReference
Cleavage of Sulfonamide BondProducts resulting from the split of the S-N bond nih.gov
SO2 ExtrusionDesulfonated products nih.gov
Isomerization & RearrangementIsomers of the parent compound nih.gov
Back-TransformationSulfamethoxazole nih.govacs.org

2 Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of water treatment technologies that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to degrade persistent organic pollutants. tandfonline.commdpi.comkirj.ee These processes are considered effective for the removal of pharmaceuticals like this compound from water and wastewater. tandfonline.comresearchgate.net It's important to note that this compound is generally more resistant to degradation by AOPs, particularly ozonation, than its parent compound, sulfamethoxazole. tandfonline.com This resistance is attributed to the acetylation of the aniline amino group, which is a primary target for ozone reactions. tandfonline.com

1 UV, UV/H2O2, and UV/PDS Systems

AOPs often involve the use of ultraviolet (UV) light in combination with oxidants like hydrogen peroxide (H2O2) or persulfate (PDS) to generate radicals.

UV/H2O2: This system generates hydroxyl radicals (•OH) through the photolysis of H2O2. wikipedia.org This method is effective for degrading a wide range of organic contaminants. kirj.ee

UV/PDS (Persulfate): This process utilizes UV light to activate persulfate ions (S2O8^2-) to produce sulfate (B86663) radicals (SO4•−), which are also powerful oxidants. nih.gov Sulfate radical-based AOPs have shown promise for the efficient degradation of sulfonamide antibiotics. nih.gov

While specific kinetic data for this compound in these exact systems are limited in the provided search results, the degradation of its parent compound, sulfamethoxazole, is well-studied. For sulfamethoxazole, both hydroxyl and sulfate radical-based systems are effective, with the degradation rate constants being very high. researchgate.net

2 Roles of Hydroxyl and Sulfate Radicals

Hydroxyl (•OH) and sulfate (SO4•−) radicals are the primary drivers of degradation in many AOPs.

Hydroxyl Radicals (•OH): These are highly reactive, non-selective oxidants that can rapidly break down organic molecules. wikipedia.org The reaction rate constant for hydroxyl radicals with many antibiotics is near the diffusion-controlled limit. researchgate.net For this compound, the initial reactions with •OH are not as effective as with the parent compound. acs.orgnih.gov

Sulfate Radicals (SO4•−): Sulfate radicals have a higher redox potential and a longer half-life than hydroxyl radicals, offering potential advantages in treating contaminated water. iwaponline.com They have been shown to effectively degrade various sulfonamides. nih.gov The degradation rates of sulfonamides by sulfate radicals are influenced by the specific chemical structure of the antibiotic. nih.gov

Radical SpeciesKey CharacteristicsRelevance to this compound DegradationReference
Hydroxyl Radical (•OH)High reactivity, short half-life, non-selectiveInvolved in UV/H2O2 and ozonation processes; less reactive with the acetylated form compared to the parent compound. wikipedia.orgacs.orgnih.gov
Sulfate Radical (SO4•−)High redox potential, longer half-life, more selectiveGenerated in UV/PDS systems; effective for degrading sulfonamides. nih.goviwaponline.com

3 Catalytic Ozonation

Ozonation is a well-established water treatment process. While this compound is more resistant to direct ozonation than sulfamethoxazole, the process can be enhanced by using catalysts. tandfonline.commdpi.com Catalytic ozonation aims to increase the production of hydroxyl radicals, thereby accelerating the degradation of ozone-resistant compounds.

Studies on the parent compound, sulfamethoxazole, have shown that catalysts such as carbon nanotubes (CNT) and iron-supported CNT (Fe/CNT) can significantly enhance degradation and mineralization during ozonation. mdpi.com For instance, photocatalytic ozonation in the presence of CNT led to the complete removal of sulfamethoxazole within 15 minutes and achieved 93% mineralization. mdpi.com While direct studies on catalytic ozonation of this compound are not detailed in the provided results, the principles suggest it would be a viable strategy to overcome its inherent resistance to molecular ozone.

Environmental Transformation and Back-Transformation

This compound is not a terminal compound in the environment. It can undergo further transformation, most notably a "back-transformation" or deacetylation reaction that converts it back into its parent compound, sulfamethoxazole. uniroma1.itmdpi.comresearchgate.net This process is of significant environmental concern because it can regenerate a more potent antibiotic from a less active metabolite, potentially distorting assessments of antibiotic removal and persistence in the environment. mdpi.comacs.orgnih.gov

The conversion of this compound back to sulfamethoxazole has been observed in various environmental compartments and biological systems. This re-transformation means that AcSMX can act as an environmental reservoir and a source of SMX. acs.orgnih.gov

This phenomenon has been documented in wastewater treatment processes, where the back-transformation can skew the calculated removal rates of SMX if only the parent compound is measured. mdpi.comwur.nl Abiotic processes, such as photolysis, can also drive this conversion in surface waters. acs.orgnih.gov Furthermore, biological systems have been shown to facilitate this reaction. For instance, a novel finding revealed that this compound can be transformed back into sulfamethoxazole within rice plants (Oryza sativa), which absorb the compounds from the soil. researchgate.net This highlights a potential pathway for the re-introduction of the active antibiotic into the food chain.

Several environmental factors have been identified that influence the rate and extent of the back-transformation of this compound to sulfamethoxazole.

Photolysis : Direct exposure to sunlight can induce the photolytic back-transformation of certain SMX metabolites to the parent compound. acs.orgnih.gov While AcSMX itself is generally more photostable than SMX, other metabolites like 4-nitroso-SMX can readily re-form SMX upon irradiation. acs.org

Redox Conditions : The redox potential of the environment plays a role. Re-transformation of sulfonamide transformation products to the parent compound has been observed under anoxic conditions, specifically in the absence of nitrate (B79036) as an electron acceptor. uba.de

Biological Activity : As noted, living organisms can mediate the back-transformation. The deacetylation observed in rice plants is a clear example of biologically driven re-transformation. researchgate.net This process is likely enzymatic, involving acetyltransferases or other hydrolases within the plant. researchgate.net The presence and activity of specific microbial communities in soil and water can also influence this process. uniroma1.it


Environmental Partitioning and Mobility

This compound, a primary human metabolite of the antibiotic sulfamethoxazole, enters the environment primarily through the discharge of treated wastewater. nih.govacs.org Its subsequent partitioning and movement within various environmental compartments are governed by its physicochemical properties and interactions with soil, sediment, and plant life.

Sorption to Sediment and Colloids

The mobility and bioavailability of this compound in aquatic and terrestrial systems are significantly influenced by its tendency to sorb (adhere) to solid particles such as sediment, soil, and sludge. This process sequesters the compound from the aqueous phase, affecting its potential for transport, degradation, and uptake by organisms.

Adsorption is a key dissipation pathway for this compound in environmental systems. nih.gov For instance, in activated sludge processes, as much as 50% of the initial amount of this compound has been observed to adsorb onto the solid phase, with only a small fraction being mineralized. nih.gov This suggests that a significant portion of the compound can be retained in biosolids. nih.gov When these biosolids are applied to land as fertilizer, this compound is introduced into the soil environment. nih.gov

The sorption behavior of this compound is complex and depends on various factors, including the characteristics of the sorbent material (e.g., organic matter content, clay mineralogy, pH) and the chemical properties of the compound itself. nih.govmdpi.comd-nb.info Like its parent compound sulfamethoxazole, this compound's sorption is influenced by mechanisms such as:

Hydrophobic interactions : Interactions between the non-polar parts of the molecule and soil organic matter. nih.gov

Electrostatic interactions : As an ionizable compound, its charge varies with pH, affecting its attraction to charged surfaces on clay minerals and organic matter. nih.govacs.org

Hydrogen bonding : The formation of hydrogen bonds with functional groups on organic matter. nih.gov

Cation bridging : The formation of bridges between the anionic form of the molecule and negatively charged surfaces via multivalent cations. nih.gov

Studies have shown that the availability of this compound in soil decreases over time due to the formation of non-extractable residues, which are bound more tightly to the soil matrix. nih.gov The presence of dissolved organic matter, such as humic and fulvic acids, can also play a dual role. It can enhance the apparent solubility of the compound, potentially increasing its mobility, or it can compete for sorption sites on mineral particles, a process observed for its parent compound, sulfamethoxazole. researchgate.netnih.gov The sorption of sulfonamides is generally weaker for the anionic species, which is the dominant form in typical environmental pH ranges, compared to the neutral or cationic forms. acs.org

The table below summarizes key sorption data for this compound and its parent compound from various studies.

CompoundMatrixSorption ParameterValueReference
This compound (AcSMX)Activated SludgeAdsorption %50% nih.gov
Sulfamethoxazole (SMX)Sediment and SludgeKoc35 – 610 L/kg uba.de
Sulfamethoxazole (SMX)Suspended Matterlog Koc~ 3 uba.de
Sulfamethoxazole (SMX)Colloidslog Koc~ 7 L/kg uba.de
Sulfamethoxazole (SMX)SoilKoc200 – 600 L/kg uba.de
Sulfamethoxazole (SMX)Activated SludgeSorption Constant (Kd)< 500 L/kg acs.org

Plant Uptake and Translocation

The uptake of this compound from soil and water by plants is a significant pathway for its entry into the food chain. nih.gov This process is influenced by the compound's physicochemical properties, plant species-specific characteristics, and environmental conditions like soil type and pH. researchgate.net

Research indicates that this compound can be taken up by plant roots and, in some cases, translocated to other parts of the plant, such as stems and leaves. However, its uptake is generally considered to be minor compared to other pharmaceuticals. researchgate.net For example, a study on green pea plants irrigated with water containing various pharmaceuticals found only minor root uptake of this compound (referred to as N4AC in the study). researchgate.net

Once inside the plant, this compound, like its parent compound, can undergo metabolic transformations. sci-hub.se In studies with cucumber seedlings and Arabidopsis thaliana cell cultures, this compound was identified as the predominant metabolite of sulfamethoxazole, indicating that this acetylation pathway is active within plant tissues. sci-hub.se This suggests that plants possess detoxification mechanisms similar to those found in animals. sci-hub.se

The distribution of the compound within the plant often shows higher accumulation in the roots compared to the aerial parts (shoots and leaves). nih.govnih.gov This pattern was observed in aeroponic experiments with spinach and arugula, where sulfamethoxazole, the parent compound, accumulated more in the roots than in the leaves. nih.gov This restricted translocation is likely due to the compound's properties, which may cause it to be sequestered within root cells. nih.gov Constructed wetlands have demonstrated high efficiency in removing this compound from water, with removal rates ranging from 82.3% to 99.8%, significantly higher than for sulfamethoxazole. nih.gov This removal is attributed to a combination of processes including plant uptake and microbial activity within the wetland system. nih.govresearchgate.net

The table below presents findings on the uptake and effects of this compound and its parent compound in different plant species.

CompoundPlant SpeciesKey FindingReference
This compound (N4AC)Green Pea (Pisum sativum)Minor root uptake observed. researchgate.net
Sulfamethoxazole (SMX)Spinach (Spinacia oleracea), Arugula (Eruca vesicaria)Higher accumulation in roots than in leaves. nih.gov
Sulfamethoxazole (SMX)Cucumber (Cucumis sativus)Metabolized to this compound (N4-acetylsulfamethoxazole), which was the predominant metabolite. sci-hub.se
This compound (N-SMX)Myriophyllum verticillatum, Vallisneria spiralis, Hydrilla verticillataEffectively removed in constructed wetlands (82.3-99.8% removal). nih.gov

Ecotoxicology and Ecological Impact

Toxic Effects on Aquatic Organisms

The ecotoxicity of sulfonamides varies across different trophic levels, with primary producers like algae often being the most susceptible. researchgate.net

Algae and cyanobacteria are foundational to aquatic food webs, and their disruption can have cascading effects on the entire ecosystem. nih.gov They are generally more sensitive to sulfonamides than crustaceans or fish. researchgate.netnih.gov

Scenedesmus obliquus : The parent compound, sulfamethoxazole (B1682508) (SMX), demonstrates notable toxicity to the green alga Scenedesmus obliquus. Exposure to SMX can inhibit cell growth, decrease chlorophyll (B73375) content, and increase cell membrane permeability. nih.gov At a cellular level, it causes damage to chloroplasts and changes to the ultrastructure. nih.gov One study calculated the 96-hour half-maximal effective concentration (EC50) for a mixture of sulfamethazine (B1682506) and sulfamethoxazole to be 0.15 mg/L for S. obliquus. nih.gov Another study focusing on SMX alone reported a 96-hour EC50 of 0.12 mg/L. umn.edu These findings indicate a high potential risk to aquatic microorganisms. umn.edu

Cyanobacteria : Cyanobacteria, also known as blue-green algae, are particularly sensitive. For the species Synechococcus leopolensis, the 96-hour No Observed Effect Concentration (NOEC) for SMX was found to be as low as 5.9 µg/L, with an EC50 value of 26.8 µg/L. uba.de This highlights the significant risk that even low concentrations of these contaminants pose to primary producers in aquatic systems.

Table 1: Toxic Effects of Sulfamethoxazole (SMX) on Algae and Cyanobacteria

Species Compound Metric Value Reference
Scenedesmus obliquus SMX 96h EC50 0.12 mg/L umn.edu
Scenedesmus obliquus SMX & SMZ Mix 96h EC50 0.15 mg/L nih.gov
Synechococcus leopolensis SMX 96h NOEC 5.9 µg/L uba.de
Synechococcus leopolensis SMX 96h EC50 26.8 µg/L uba.de

Data from standard ecotoxicity bioassays suggest that crustaceans are generally less sensitive to sulfonamides compared to algae. researchgate.net Studies on the acute toxicity of sulfamethoxazole on the crustacean Daphnia magna have been conducted to fill data gaps for environmental risk assessments. nih.gov Amphipods such as Gammarus fossarum, which play a key role in stream ecosystems by shredding organic matter, are also used as indicator species for ecotoxicological testing of wastewater. epa.ie However, specific toxicity data for N(1)-Acetylsulfamethoxazole on crustaceans is limited in the available literature.

While fish are considered less sensitive to sulfonamides than algae, the parent compound SMX is known to cause a range of sublethal effects. researchgate.net In adult zebrafish (Danio rerio), chronic exposure to SMX can lead to oxidative damage in the liver and gills, histopathological changes in the intestine and liver, and significant alterations to the gut microbiota. nih.govbohrium.com Even at low concentrations (1 µg/L), SMX can cause developmental toxicity in embryos, leading to malformations, and can increase the heart rate in species like zebrafish and the marine medaka (Oryzias melastigma). nih.govmdpi.com

A crucial finding is that some fish species can metabolize sulfamethoxazole into this compound. ebi.ac.uk This indicates that even if the primary pollutant is the parent compound, aquatic organisms can be internally exposed to its acetylated metabolite. ebi.ac.uk

Phytotoxicity and Plant Responses

Sulfonamides can accumulate in soils through pathways like the application of livestock manure or irrigation with contaminated water, leading to uptake by plants. nih.govresearchgate.net The toxicity mechanism in plants is thought to be similar to its antibacterial action, involving the inhibition of dihydrofolate synthase, which is essential for nucleotide synthesis and growth. nih.gov

Research on rice (Oryza sativa) shows that both SMX and this compound (referred to as NASMX) are readily taken up by the roots and transported to the shoots. nih.govresearchgate.net Notably, NASMX demonstrated a higher accumulation capacity in rice tissues compared to its parent compound. nih.govresearchgate.net A significant discovery from this research is that rice plants can transform NASMX back into the more active parent compound, SMX, a process known as deacetylation. nih.govresearchgate.net

Table 2: Accumulation of SMX and this compound (NASMX) in Rice

Compound Plant Part Maximum Concentration (µg/g) Reference
This compound Roots 20.36 ± 1.98 nih.govresearchgate.net
This compound Shoots 5.62 ± 1.17 nih.govresearchgate.net
Sulfamethoxazole Roots 15.97 ± 2.53 nih.govresearchgate.net
Sulfamethoxazole Shoots 3.22 ± 0.789 nih.govresearchgate.net

Metabolic Network Disruptions in Plants (e.g., Rice)

Exposure to sulfamethoxazole and its acetylated metabolite induces significant stress and disrupts key metabolic pathways in plants. nih.govresearchgate.net In rice, this compound was found to exert a stronger and more distinct impact on the plant's metabolic network than its parent compound. nih.gov

Transcriptomic and metabolomic analyses have revealed that exposure to these compounds perturbs several fundamental biological processes in rice, including:

The tricarboxylic acid (TCA) cycle

Amino acid metabolism

Linoleic acid metabolism

Nucleotide metabolism

Phenylpropanoid biosynthesis nih.govresearchgate.net

These disruptions highlight the significant phytotoxic potential of this compound, which can interfere with the central energy production, growth, and defense pathways of the plant. nih.govresearchgate.net The biotransformation of these compounds within the plant involves enzymes such as cytochrome P450, acetyltransferases, and glycosyltransferases. nih.gov

Physiological and Ultrastructural Changes in Plant Cells

The presence of this compound and its parent compound, sulfamethoxazole, in the environment can lead to significant physiological and ultrastructural changes in plant cells.

Physiological Changes:

Exposure to these compounds has been shown to inhibit plant growth, affecting parameters such as shoot and root length, as well as fresh weight. researchgate.netmdpi.com A study on rice revealed that this compound has a higher accumulation capacity in both roots and shoots compared to sulfamethoxazole. researchgate.net This accumulation can disrupt essential metabolic pathways. researchgate.net Specifically, exposure can interfere with the tricarboxylic acid (TCA) cycle, amino acid metabolism, linoleic acid metabolism, nucleotide metabolism, and phenylpropanoid biosynthesis. researchgate.net Furthermore, an increase in reactive oxygen species (ROS) and the activity of antioxidant enzymes like superoxide (B77818) dismutase, peroxidase, and catalase in roots has been observed, indicating oxidative stress. mdpi.comnih.gov

Ultrastructural Changes:

At the cellular level, the rigid cell wall of plants is a primary barrier and target. georgiusm.com While direct ultrastructural studies on this compound are limited, research on related stressors suggests potential impacts. For instance, some chemicals can alter cell wall thickness and disorder the cellular arrangement in plant tissues. nih.govnih.gov High concentrations of antibiotics have been shown to cause deformation of chloroplasts in aquatic plants. researchgate.net

Impact on Microbial Communities

The introduction of this compound into ecosystems can significantly alter the composition and function of microbial communities.

Influence on Nitrogen Transformation Processes

This compound and its parent compound can inhibit key nitrogen transformation processes in the environment. Denitrification rates have been shown to be noticeably inhibited in the presence of these compounds. researchgate.net High concentrations can also significantly reduce the removal of ammonium-nitrogen (NH₄⁺-N) and total nitrogen (TN). nih.gov This is often accompanied by a decrease in the abundance of key nitrogen-transforming genes. nih.govmdpi.com

Mechanisms of Ecotoxicity

The ecotoxicity of this compound is driven by its effects at the molecular level, influencing gene expression and the activity of non-coding RNAs.

Molecular Level Effects (Gene Expression, Non-coding RNA)

Gene Expression:

Exposure to this compound and its parent compound can lead to significant changes in gene expression in both plants and microorganisms. In rice, transcriptomic analysis has implicated the involvement of cytochrome P450 (CYP450), acetyltransferase (ACEs), and glycosyltransferases (GTs) in the biotransformation of these compounds. researchgate.net In microorganisms, exposure can lead to changes in the expression of genes related to nitrogen metabolism and antibiotic resistance. nih.govresearchgate.net For instance, an increase in the expression of sulfonamide resistance genes (sul1, sul2) is a common response. nih.govnih.gov

Non-coding RNA:

While direct research on the impact of this compound on non-coding RNAs (ncRNAs) is still emerging, the broader field of toxicology indicates their importance. Non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are crucial regulators of gene expression and are involved in cellular responses to stress. nih.govnih.govmdpi.com They can modulate various biological processes and their dysregulation has been linked to the toxic effects of various chemicals. nih.govnih.gov Given the observed changes in metabolic pathways and gene expression in organisms exposed to this compound, it is plausible that ncRNAs play a significant role in mediating these toxicological responses.

Data Tables

Table 1: Effects of this compound and Sulfamethoxazole on Plant Physiology

Parameter Organism Effect Reference
Growth (Shoot and Root Length, Fresh Weight) Wheat Inhibition researchgate.netmdpi.com
Compound Accumulation Rice Higher accumulation of this compound compared to Sulfamethoxazole researchgate.net
Metabolic Pathways (TCA cycle, amino acid, etc.) Rice Disruption researchgate.net
Oxidative Stress (ROS, antioxidant enzymes) Wheat Increase mdpi.com

Table 2: Impact of this compound and Sulfamethoxazole on Microbial Communities

Parameter Environment Effect Reference
Community Composition Soil Shift towards fungi and Gram-negative bacteria typeset.io
Community Composition Aquatic Biofilm Increased proportion of Proteobacteria researchgate.net
Community Composition Wetland Decreased abundance of Proteobacteria nih.gov
Bacterial Diversity Soil Significant reduction nih.gov
Denitrification Rates Mesocosmic Wetlands Inhibition researchgate.net
Nitrogen Removal (NH₄⁺-N, TN) Wetland Significant reduction at high concentrations nih.gov

Cellular Level Responses (Membrane Permeability, Reactive Oxygen Species Production)

Exposure to this compound and its parent compound, sulfamethoxazole (SMX), can elicit various responses at the cellular level in non-target organisms. These responses often involve alterations in membrane permeability and the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.govnih.gov

Membrane Permeability:

While direct studies on the effect of this compound on membrane permeability are limited, the impact of the parent compound SMX suggests potential mechanisms. For instance, in microalgae, SMX has been shown to interfere with cell wall synthesis, which could indirectly affect membrane integrity. doi.org Damage to the cell wall can compromise the structural support of the cell, making the membrane more susceptible to damage and altering its permeability.

Reactive Oxygen Species (ROS) Production:

The production of ROS is a more extensively documented cellular response to sulfamethoxazole and its metabolites. ROS are highly reactive molecules, such as superoxide radicals (O₂•−) and hydrogen peroxide (H₂O₂), that can cause damage to cellular components like lipids, proteins, and DNA. mdpi.commdpi.com

In Algae: Exposure to sulfamethoxazole can induce the production of ROS in chloroplasts, the site of photosynthesis. researchgate.net This can lead to oxidative damage to the photosynthetic apparatus and a reduction in photosynthetic efficiency. mdpi.com Some algae may exhibit tolerance mechanisms, such as the production of carotenoids, which can quench ROS and protect the photosynthetic system. researchgate.net Harmful algal bloom (HAB)-forming species are notable for their high rates of ROS generation. nih.govnih.gov

In Invertebrates: In organisms like Daphnia magna, exposure to contaminants can lead to the generation of ROS. nih.gov The organism may respond by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) to counteract the oxidative stress. nih.govnih.gov If the production of ROS overwhelms the antioxidant defense system, it can lead to lipid peroxidation and other cellular damage. nih.gov

In Fish: Studies on zebrafish have shown that exposure to SMX can cause oxidative damage in the liver and gills. nih.gov This is evidenced by changes in the activity of antioxidant enzymes and the presence of histopathological changes in these tissues. nih.gov

The generation of ROS is a common toxicity pathway for many pollutants, and the response of organisms to this stress can vary depending on the species, the concentration of the contaminant, and the duration of exposure.

Time-Course of Toxic Effects and Recovery

Time-Course of Toxic Effects:

The manifestation of toxic effects is a dynamic process. Short-term (acute) exposures to high concentrations of a substance may elicit rapid responses, while long-term (chronic) exposure to lower concentrations can lead to delayed or cumulative effects. epa.ie For sulfamethoxazole, studies have shown that the half-life in waterways can be approximately 51.7 days, indicating a potential for prolonged exposure and accumulation in aquatic organisms. doi.org

In zebrafish, for example, an 8-week chronic toxicity test with sulfamethoxazole revealed time-dependent effects. nih.gov While the compound was considered to have low toxicity to adult zebrafish, prolonged exposure led to oxidative damage, immune system disorders, and histopathological changes in the liver and intestines. nih.gov The residue of SMX in the muscle tissue of zebrafish increased with the duration and concentration of exposure, although not in a linear fashion. nih.gov

Recovery:

The potential for recovery once the exposure to the contaminant ceases is a key aspect of ecotoxicological assessment. In the context of pulsed exposures, which can be common in the environment, the time between pulses is crucial for organisms to eliminate the substance and repair any damage. nih.gov

For instance, studies with the marine mussel Mytilus galloprovincialis exposed to sulfamethoxazole showed that after a 96-hour exposure, 69% of the compound was eliminated from the body within 24 hours of being transferred to clean water. researchgate.net This suggests a relatively rapid depuration process in this species. However, the capacity for recovery can be species-specific and dependent on the extent of the initial damage. If the damage is severe, full recovery may not be possible.

The ability of microbial communities to recover is also important. Exposure to sulfamethoxazole can alter the structure and function of microbial communities. nih.govresearchgate.net Once the antibiotic pressure is removed, these communities may shift back towards their original state, but the timeline and completeness of this recovery can vary.

Species Sensitivity and Predictive Models

The ecotoxicological effects of this compound and its parent compound are not uniform across all species. Understanding these differences in sensitivity is crucial for accurate environmental risk assessment. Predictive models, such as Toxicokinetic-Toxicodynamic (TKTD) models and Quantitative Structure-Activity Relationships (QSAR), are valuable tools for extrapolating toxicity data across species and chemicals.

Comparative Species Sensitivity Studies

Different trophic levels and species exhibit varying degrees of sensitivity to sulfamethoxazole and its metabolites.

Algae and Aquatic Plants: Generally, algae and aquatic plants are among the most sensitive organisms to sulfamethoxazole. uba.deresearchgate.net This is likely due to the antibiotic's mode of action, which can interfere with metabolic pathways essential for these primary producers. doi.org For example, cyanobacteria have shown high sensitivity, with low concentrations inhibiting growth. uba.de

Invertebrates: The sensitivity of invertebrates can vary. For instance, Daphnia magna has been identified as a particularly susceptible invertebrate species to the acute toxicity of sulfamethoxazole. doi.org

Fish: Fish are generally considered to be less sensitive to the acute toxic effects of sulfamethoxazole compared to algae and some invertebrates. nih.govresearchgate.net However, chronic exposure can still lead to sublethal effects, such as oxidative stress and histopathological changes. nih.govnih.gov For example, while low concentrations of sulfamethoxazole may not significantly impact the growth of adult zebrafish, they can still cause internal damage over time. nih.gov

Bacteria: The primary target of sulfonamides, bacteria, also show a range of sensitivities. While some bacteria are highly susceptible, others, particularly those in complex microbial communities like activated sludge, may show inhibition only at higher concentrations. doi.org

A study comparing the toxicity of sulfamethoxazole across different trophic levels found that algae were the most sensitive, followed by crustaceans and then fish. researchgate.net

Table 1: Comparative Ecotoxicity of Sulfamethoxazole on Different Aquatic Organisms

SpeciesTrophic LevelEndpointEffect ConcentrationReference
Synechococcus leopolensisPrimary Producer (Cyanobacteria)96h EC5026.8 µg/L uba.de
Synechococcus leopolensisPrimary Producer (Cyanobacteria)96h NOEC5.9 µg/L uba.de
Daphnia magnaPrimary Consumer (Invertebrate)-Most susceptible invertebrate doi.org
Vibrio fischeriDecomposer (Bacteria)30min EC5023.3 mg/L doi.org
Oryzias latipesSecondary Consumer (Fish)-Less susceptible doi.org

Toxicokinetic-Toxicodynamic (TKTD) Modeling Approaches

TKTD models are powerful tools in ecotoxicology that simulate the time-course of a chemical's concentration in an organism and the resulting toxic effects. ecotoxmodels.org These models separate the toxicokinetics (TK), which describe the uptake, distribution, biotransformation, and elimination of a substance, from the toxicodynamics (TD), which link the internal concentration to the observed effects. nih.gov

The key advantage of TKTD models is their ability to predict the effects of time-varying or pulsed exposures, which are more environmentally realistic than constant exposure scenarios. arxiv.orgeuropa.eu This is particularly relevant for substances like this compound, which may enter aquatic environments intermittently.

There are several types of TKTD models:

General Unified Threshold models of Survival (GUTS): These models are specifically designed to predict survival rates under various exposure scenarios. europa.eudebtox.nl They are considered well-established for regulatory risk assessment. researchgate.net

Dynamic Energy Budget (DEBtox) Models: DEBtox models are more complex and can simulate sublethal effects on growth and reproduction over the entire life cycle of an organism. arxiv.orgeuropa.eu

Models for Primary Producers: Specific TKTD models have also been developed for primary producers like algae. europa.eu

The application of TKTD models requires calibration with experimental data for a specific species and chemical combination, followed by validation with independent data sets. nih.govarxiv.orgresearchgate.netresearchgate.net While TKTD models hold great promise for improving environmental risk assessment, their application can be complex and requires a thorough understanding of their underlying assumptions. ecotoxmodels.org

Quantitative Structure-Activity Relationships (QSAR)

QSAR is a computational modeling approach that aims to establish a relationship between the chemical structure of a compound and its biological activity or toxicity. nih.govnih.govexcli.de By identifying the physicochemical properties and structural features that influence a compound's effects, QSAR models can be used to predict the toxicity of untested chemicals. nih.govspu.edu.symdpi.com

The basic principle of QSAR is that the biological activity of a substance is a function of its molecular structure. excli.de The process of developing a QSAR model involves several steps:

Data Set Selection: A set of compounds with known chemical structures and biological activities is compiled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. nih.gov

Model Development: Statistical methods, such as multiple linear regression, are used to create a mathematical equation that correlates the descriptors with the observed activity. plapiqui.edu.arresearchgate.net

Model Validation: The predictive power of the model is tested using internal and external validation techniques. researchgate.net

QSAR studies have been applied to sulfonamides to predict their toxicity. plapiqui.edu.arresearchgate.net For example, models have been developed that correlate quantum chemical descriptors of sulfonamides with their toxicity values (e.g., LD50). plapiqui.edu.arresearchgate.net These models have shown good predictive capabilities. plapiqui.edu.arresearchgate.net QSAR can also be used to understand the factors that influence the interaction of sulfonamides with biological targets. nih.govmdpi.com

The use of QSAR in ecotoxicology can help to prioritize chemicals for further testing, fill data gaps, and reduce the need for animal testing. nih.gov However, the reliability of QSAR predictions depends on the quality of the input data and the applicability domain of the model.

Advanced Analytical Methodologies for Research

Chromatographic Techniques

Chromatography is fundamental to the separation and analysis of N(1)-Acetylsulfamethoxazole from complex mixtures. Various methods have been developed, each offering distinct advantages in terms of sensitivity, selectivity, and speed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative determination of this compound. It is frequently employed for analyzing the compound in biological fluids such as plasma and urine. researchgate.netpdx.edu Methods often utilize reversed-phase columns, where a nonpolar stationary phase is paired with a polar mobile phase.

A common approach involves a single-step extraction from the sample matrix followed by chromatographic separation. pdx.edu Detection is typically achieved using UV detectors, with monitoring at wavelengths where the compound exhibits significant absorbance, such as 225 nm and 254 nm. pdx.edu The use of an internal standard, such as antipyrine (B355649) or N4-acetylsulfamethoxazole, is a standard practice to ensure accuracy and precision. researchgate.netpdx.edu HPLC methods have demonstrated high precision, with coefficients of variation often below 3%, and sensitivities reaching levels below 0.5 µg/mL. pdx.edu Furthermore, these methods show excellent linearity over a wide concentration range, for instance, from 0.05 to 200 mg/L in plasma and urine. researchgate.net

Table 1: HPLC Method Parameters for this compound Analysis

ParameterDetailsSource
ColumnReversed-phase C8 or 10-micron microparticulate column researchgate.net
Mobile PhaseMethanol (B129727)/sodium acetate (B1210297) buffer (0.01 mol/L, pH 4.7) (32/68, v/v) or a mix of potassium hydrogen phosphate, acetonitrile, and methanol (pH 6.2) researchgate.net
Flow Rate1.0 - 1.2 mL/min researchgate.net
DetectionUV at 225 nm and 254 nm pdx.edu
Internal StandardN4-acetylsulfamethoxazole or antipyrine researchgate.netpdx.edu
Sensitivity (Quantitation Limit)< 0.5 µg/mL pdx.edu
Recovery> 97% pdx.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior selectivity and sensitivity for the analysis of this compound, making it the preferred method for detecting trace levels in complex environmental and biological samples. researchgate.netrsc.org This technique is routinely used for the analysis of wastewater, plasma, and animal tissues. researchgate.netrsc.orgresearchgate.net Sample preparation often involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences. researchgate.net

LC-MS/MS methods are validated for a wide concentration range, such as 1–200 mg/L for N-acetyl sulfamethoxazole (B1682508) in human plasma. researchgate.net The technique demonstrates high sensitivity, with limits of quantification (LOQ) reported to be below 0.78 ng/L in wastewater. rsc.org The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. For instance, in positive ion mode, specific transitions for this compound are selected to ensure unambiguous identification and quantification.

Table 2: LC-MS/MS Method Parameters for this compound Analysis

ParameterDetailsSource
Sample PreparationSolid-Phase Extraction (SPE) or Protein Precipitation researchgate.netchemicalbook.com
ChromatographyReversed-phase liquid chromatography researchgate.net
Ionization ModeElectrospray Ionization (ESI), typically in positive mode chemodex.com
Detection ModeMultiple Reaction Monitoring (MRM)
Linearity Range (Plasma)1–200 mg/L researchgate.net
Limit of Quantification (Wastewater)< 0.78 ng/L rsc.org
ApplicationWastewater, human plasma, animal tissues researchgate.netrsc.orgresearchgate.net

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) combines the high separation efficiency of UPLC with the mass accuracy of HRMS, offering a powerful tool for both targeted and untargeted analysis of this compound. rsc.org This methodology is particularly valuable for comprehensive screening of pharmaceuticals and their metabolites in complex matrices like wastewater and milk.

The use of sub-2 µm particle columns in UPLC allows for faster analysis times and narrower peaks, leading to increased sensitivity. HRMS, often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides high-resolution mass data, enabling the confident identification of compounds based on their accurate mass. This high mass accuracy (<5 ppm) helps to distinguish the target analyte from isobaric interferences, which is a significant advantage in complex sample analysis. UPLC-HRMS has been successfully applied to identify untargeted compounds, including N(4)-acetyl metabolites, in various animal tissues.

Table 3: UPLC-HRMS Method Parameters for this compound Analysis

ParameterDetailsSource
Chromatography SystemUltra-Performance Liquid Chromatography (UPLC) rsc.org
Columne.g., Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 μm)
Mass SpectrometerHigh-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) rsc.org
Key AdvantageHigh mass accuracy (<5 ppm) for confident identification and reduced interferences
ApplicationScreening of pharmaceuticals and metabolites in wastewater, milk, and animal tissues

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural confirmation and detailed characterization of this compound.

Orbitrap Mass Spectrometry

Orbitrap Mass Spectrometry, a type of high-resolution mass spectrometry (HRMS), is a key technology for the definitive identification of this compound. When coupled with liquid chromatography, LC-Orbitrap MS provides high-resolution, accurate-mass data that confirms the elemental composition of the analyte.

In studies analyzing reclaimed water, an Orbitrap mass spectrometer operated at a resolution of 70,000 in full-scan MS mode and 35,000 in data-dependent MS/MS mode was used to tentatively identify metabolites based on accurate mass with a tolerance of 5 ppm. This high resolution was crucial for distinguishing this compound from other compounds in the complex water matrix. The subsequent MS/MS fragmentation patterns provide further structural confirmation. The technique is well-suited for analyzing trace-level chemical contaminants in complex matrices and has been used for the simultaneous determination of multiple sulfonamides and their metabolites in various animal tissues.

Table 4: Orbitrap Mass Spectrometry Parameters for this compound Identification

ParameterDetailsSource
Instrument TypeHigh-Resolution Orbitrap Mass Spectrometer
Mass Resolution (MS mode)Up to 70,000 FWHM
Mass Resolution (MS/MS mode)Up to 35,000 FWHM
Mass AccuracyTypically < 5 ppm
ApplicationIdentification of pharmaceutical metabolites in reclaimed water, multi-residue analysis in milk and animal tissues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.

The ¹H NMR spectrum shows characteristic signals for the protons in the molecule. For instance, the methyl protons of the acetyl group appear as a singlet, as do the protons of the methyl group on the isoxazole (B147169) ring. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets. The proton of the sulfonamide group (–SO₂NH–) and the amide group (–CONH–) also present as singlets.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the amide group is characteristically deshielded, appearing at a high chemical shift (around 169 ppm). The carbons of the methyl groups, aromatic ring, and isoxazole ring all resonate at distinct, predictable regions of the spectrum.

Table 5: Indicative NMR Chemical Shifts (δ, ppm) for this compound

NucleusAssignmentApproximate Chemical Shift (ppm)Source
¹H-CH₃ (acetyl group)~2.06 - 2.07
¹H-CH₃ (isoxazole ring)~2.29 researchgate.net
¹HAromatic protons~6.51 - 7.80 researchgate.net
¹H-CONH- (amide proton)~10.27 - 10.29
¹³C-CH₃ (acetyl group)~24.57
¹³CAromatic carbons~111 - 160
¹³CC=O (amide carbonyl)~169.47

Compound Reference Table

UV Spectrometry

UV spectrometry stands as a fundamental analytical technique for the quantification of this compound. This method leverages the compound's molecular structure, which contains chromophores that absorb light in the ultraviolet range. The analysis hinges on the Beer-Lambert law, which posits a linear relationship between the absorbance of light and the concentration of the analyte in a solution.

The wavelength of maximum absorption (λmax) is a critical parameter for ensuring the highest sensitivity and accuracy. For this compound, the λmax is consistently reported in the ultraviolet region, though the exact value can vary slightly depending on the solvent used for analysis. For instance, λmax values are observed at approximately 265 nm and 208 nm. Another study reports a λmax of 270 nm, which allows for its quantification by UV-Vis spectrophotometry. The selection of an appropriate analytical wavelength, often at the λmax, is a key step in method development. In analyses of mixtures containing sulfamethoxazole, a wavelength of 264 nm has been utilized. cuni.cz

Quantitative analysis is performed by creating a calibration curve. This involves preparing a series of standard solutions with known concentrations of this compound and measuring their corresponding absorbance values at the selected wavelength. The linearity of this curve, demonstrated by a high correlation coefficient (R²), is essential for accurate quantification. researchgate.net Key validation parameters such as the limit of detection (LOD) and limit of quantification (LOQ) are established to define the sensitivity of the method. researchgate.net

Table 1: UV Spectrometric Parameters for this compound and Related Compounds

Compoundλmax (nm)Solvent/MediumSource(s)
This compound208, 265Not Specified
This compound270Not Specified
Sulfamethoxazole264Acidic Media cuni.cz
Sulfamethoxazole257Not Specified rasayanjournal.co.in
Sulfamethoxazole262Aqueous researchgate.net
Sulfamethoxazole266Milli-Q Water csic.es

Sample Preparation and Enrichment Techniques

The accurate determination of this compound in complex matrices, such as environmental or biological samples, necessitates robust sample preparation and enrichment steps. These procedures are vital for removing interfering substances and concentrating the analyte to levels amenable to instrumental analysis.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a predominant technique for the purification and pre-concentration of this compound from aqueous samples. nih.govrsc.org The methodology involves passing a liquid sample through a solid sorbent, which retains the analyte. Interfering compounds are then washed away, and the purified analyte is eluted with a small volume of a suitable solvent. lcms.cz

The selection of the sorbent material is critical. For this compound and other sulfonamides, reversed-phase sorbents like C18 or polymeric materials are frequently employed. bmuv.deexplorationpub.com The process generally follows four steps:

Conditioning: The sorbent is prepared with a solvent like methanol, followed by water, to activate the stationary phase. explorationpub.com

Sample Loading: The aqueous sample, often adjusted to a specific pH to optimize analyte retention, is passed through the cartridge. explorationpub.comthermofisher.com For instance, adjusting the sample to pH 3 is a common practice. explorationpub.com

Washing: The cartridge is washed with a solution, such as water, to remove hydrophilic interferences while the analyte remains bound to the sorbent. explorationpub.com

Elution: The retained this compound is eluted from the sorbent using a strong organic solvent, typically methanol or acetonitrile. explorationpub.com This step effectively concentrates the analyte into a smaller, cleaner volume for analysis.

The efficiency of the SPE method is determined by calculating the recovery, with high recovery percentages indicating an effective procedure. nih.gov Automated SPE systems have been developed to improve throughput and reproducibility for analyzing sulfonamides in water samples. nih.gov

Table 2: Example of SPE Method Parameters for this compound Analysis

ParameterConditionSource(s)
Sorbent Type Oasis HLB (Polymeric Reversed-Phase) explorationpub.com
Sample Volume 250 mL explorationpub.com
Sample pH Adjusted to 3 with HCl explorationpub.com
Conditioning 5 mL Methanol, then 5 mL LC-MS grade water explorationpub.com
Washing 5 mL LC-MS grade water explorationpub.com
Drying 20 minutes under vacuum explorationpub.com
Elution Solvent 2 x 5 mL Methanol explorationpub.com
Final Extract Volume 500 µL (after evaporation and reconstitution) explorationpub.com

Ultrafiltration

Ultrafiltration is a membrane-based separation technique used to purify samples by removing large molecules. nih.gov In the context of this compound analysis, ultrafiltration is particularly valuable for preparing biological samples, such as plasma or serum, where high concentrations of proteins can interfere with analysis. ru.nl

The technique employs a semipermeable membrane with a defined molecular weight cut-off (MWCO). When a sample is processed, smaller molecules like this compound and its parent compound, sulfamethoxazole, pass through the membrane pores along with the solvent, while larger molecules like proteins are retained. ru.nl This process effectively separates the analyte from macromolecular interferences, which could otherwise cause column fouling in liquid chromatography systems or ion suppression in mass spectrometry. nih.gov The use of ultrafiltration prior to analysis can lead to cleaner extracts and more reliable quantitative results. ru.nl

Impurity Profiling and Characterization

Ensuring the purity of a pharmaceutical compound is essential, making impurity profiling a critical component of analytical research and quality control. biomedres.usmedwinpublishers.com Impurities can arise from the manufacturing process or from the degradation of the active substance over time. biomedres.us

Detection and Identification of Impurities

The detection and characterization of impurities related to this compound typically rely on powerful hyphenated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the method of choice for separating, detecting, and identifying these components. theaspd.comnih.gov

In a typical workflow, HPLC separates the primary compound from its impurities based on their physicochemical properties. biomedres.us A Diode-Array Detector (DAD) can provide initial UV spectral information for each separated peak. However, for definitive identification, mass spectrometry is indispensable. LC-MS/MS provides "fingerprints" of impurities, consisting of a precursor ion mass and several product ion masses, which are highly characteristic and can be used to identify known impurities or tentatively identify unknown ones. nih.gov High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of the elemental composition of an impurity. mdpi.com

Sulfamethoxazole itself is a known metabolite and potential process-related impurity in samples of this compound. mdpi.comhmdb.ca Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to intentionally generate degradation products and develop stability-indicating methods. theaspd.comnih.gov

Structure Elucidation of Unidentified Components

When an unknown impurity is detected, a systematic process is undertaken to elucidate its chemical structure. After initial detection and mass determination by LC-MS, the first step is often to isolate a sufficient quantity of the impurity for further spectroscopic analysis. This can be achieved using preparative HPLC.

Once isolated, a combination of advanced spectroscopic techniques is employed. Mass spectrometry, particularly MS/MS, provides crucial information about the molecular weight and fragmentation pattern of the unknown component, offering initial structural clues. mdpi.comnih.gov For a definitive structural assignment, Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. Techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments are used to piece together the molecule's carbon-hydrogen framework. researchgate.netnih.gov Infrared (IR) spectroscopy can also be used to identify the functional groups present in the molecule. researchgate.net By integrating the data from MS, NMR, and IR, the complete structure of the unidentified impurity can be determined, which is crucial for assessing its potential impact. nih.gov

Quantitative Determination in Complex Matrices

The quantitative analysis of this compound in complex matrices such as wastewater, surface water, soil, and biological fluids presents a significant analytical challenge due to the compound's polarity, the potential for matrix effects, and the typically low concentrations at which it is found. cabidigitallibrary.orgnih.govresearchgate.net Various advanced analytical methodologies have been developed to address these challenges, with liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) being the most prominent and effective technique. scientificlabs.co.uknih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

This powerful technique offers high sensitivity and selectivity, making it ideal for the trace-level quantification of this compound in intricate samples. nih.gov The methodology typically involves a sample preparation step, such as solid-phase extraction (SPE), to pre-concentrate the analyte and remove interfering matrix components. ebi.ac.uknih.gov Isotope dilution, where a stable isotope-labeled internal standard of this compound is used, is often employed to correct for matrix effects and ensure accurate quantification. nih.govnih.gov

Key Research Findings:

A study on wastewater analysis developed a highly sensitive method using SPE followed by LC-MS/MS for the determination of this compound, among other sulfonamides and their metabolites. The method demonstrated the significant and unpredictable nature of signal suppression from complex matrices, highlighting the necessity of isotope dilution for accurate results. nih.gov

Another investigation focused on the occurrence of 19 sulfonamides, including this compound, in various water matrices using automated on-line SPE-LC-MS/MS. This method achieved low detection limits, ranging from 0.02 to 7.84 ng/L, depending on the water type. researchgate.net

In a study analyzing 76 pharmaceuticals and metabolites in wastewater, LC-MS/MS was utilized to monitor this compound. The research underscored the importance of accounting for matrix effects, which can significantly alter signal intensity and recovery rates. csic.es

Research on radish leaves and roots employed a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by high-resolution mass spectrometry (HR-MS) for the simultaneous analysis of 45 contaminants, including this compound. This approach provided a time and solvent-efficient analytical solution. nih.gov

Data on Method Detection Limits (MDLs) for this compound in Various Matrices:

MatrixAnalytical MethodMethod Detection Limit (MDL)Reference
Ultrapure WaterSPE-LC-MS/MS0.2 - 0.4 ng/mL nih.gov
Tap WaterSPE-LC-MS/MS0.4 - 0.7 ng/mL nih.gov
MBR Mixed LiquorSPE-LC-MS/MS1.4 - 5.9 ng/mL nih.gov
Biologically Treated EffluentSPE-LC-MS/MS0.7 - 1.7 ng/mL nih.gov
MBR Activated SludgeSPE-LC-MS/MS0.5 - 1.5 ng/g (dry weight) nih.gov
WWTP Influent WaterOn-line SPE-LC-MS/MS0.05 - 7.84 ng/L researchgate.net
WWTP Effluent WaterOn-line SPE-LC-MS/MS0.01 - 6.90 ng/L researchgate.net
Ground WaterOn-line SPE-LC-MS/MS0.02 - 5.13 ng/L researchgate.net
Surface WaterOn-line SPE-LC-MS/MS0.02 - 4.52 ng/L researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

While less common than LC-MS/MS for this polar compound, GC-MS methods have also been developed. These methods often require a derivatization step to increase the volatility of this compound. One such method involves derivatization with diazomethane (B1218177) or pentafluorobenzyl bromide, allowing for sensitive detection in biological fluids. nih.gov

Application as an Analytical Standard

High-purity this compound serves as a critical analytical standard for a variety of applications, primarily in the fields of environmental monitoring and pharmaceutical analysis. hpc-standards.comsigmaaldrich.com Its use is essential for the accurate identification and quantification of this metabolite in diverse and complex samples. scientificlabs.co.ukhpc-standards.com

Key Applications:

Method Development and Validation: this compound standards are indispensable for developing and validating analytical methods, such as LC-MS/MS, for its detection in environmental and biological matrices. scientificlabs.co.uk These standards are used to establish calibration curves, determine limits of detection and quantification, and assess method accuracy and precision.

Residue Analysis: In food safety and environmental science, this compound is used as a reference material for monitoring residues of its parent compound, sulfamethoxazole. hpc-standards.com This is crucial for ensuring compliance with regulatory limits for sulfonamide antibiotics in food products and for assessing their environmental impact. hpc-standards.com

Metabolism Studies: The standard is used in studies investigating the metabolism of sulfamethoxazole in humans and animals. nih.gov By comparing the analytical signals of samples to the standard, researchers can accurately quantify the extent of acetylation, a major metabolic pathway for sulfamethoxazole. hmdb.ca

Impurity Profiling: this compound can be used as a reference for identifying and quantifying impurities in sulfamethoxazole drug formulations. hmdb.ca

The availability of high-purity, certified reference materials of this compound is fundamental for laboratories conducting these analyses to ensure the reliability and accuracy of their results, thereby safeguarding public health and environmental quality. hpc-standards.com

Future Research Directions and Unaddressed Challenges

Comprehensive Assessment of Chronic and Mixture Toxicity

Furthermore, in the environment, organisms are not exposed to single chemicals in isolation. Therefore, a critical area for future research is the assessment of mixture toxicity. The synergistic or antagonistic effects of N(1)-Acetylsulfamethoxazole in combination with other pharmaceuticals and environmental contaminants are largely unknown. doi.org Understanding these complex interactions is crucial for a realistic assessment of its environmental risk.

Elucidation of Novel Biotransformation Pathways and Products

The biotransformation of this compound in the environment is a complex process that is not yet fully understood. While amide hydrolysis, leading to the reformation of the parent compound sulfamethoxazole (B1682508), has been identified, other biotransformation pathways likely exist. nsf.gov Research has indicated that this compound can be transformed through processes like deamination, hydroxylation, acetylation, formylation, and glycosylation in plants like rice. researchgate.net A novel finding is the transformation of this compound back into sulfamethoxazole within rice plants. researchgate.net

Future research should focus on identifying and characterizing novel biotransformation products of this compound in various environmental matrices, such as soil, sediment, and water. nsf.govnih.gov This includes investigating the role of different microbial communities and environmental conditions (e.g., aerobic vs. anaerobic) in these transformation processes. kosmospublishers.com The identification of these products is essential for a complete understanding of the compound's environmental fate and potential toxicity. Some studies have already begun to identify transformation products in wastewater and propose potential biotransformation pathways. masstwin.eucsic.es

Advanced Mechanistic Ecotoxicology Across Diverse Organisms

Beyond standard toxicity tests, there is a need for advanced mechanistic studies to understand how this compound affects organisms at a molecular and cellular level. Research should explore its impact on specific biochemical pathways, gene expression, and enzyme activities in a diverse range of non-target organisms. mdpi.com For example, studies on the phytotoxicity of this compound in rice have shown that it can disrupt key metabolic pathways. researchgate.net

Investigating the compound's potential to induce oxidative stress, genotoxicity, and endocrine disruption is also critical. escholarship.org Understanding these mechanisms will provide a more in-depth picture of its ecotoxicological profile and help to identify sensitive biomarkers of exposure.

Development of Predictive Environmental Fate Models

To better predict the environmental behavior of this compound, more sophisticated and validated environmental fate models are required. rsc.org Current models often have limitations in accurately predicting the partitioning, transport, and degradation of polar and ionizable compounds like this compound. rsc.org

Future modeling efforts should incorporate a more comprehensive set of parameters, including detailed information on its biotransformation pathways and products, sorption behavior in different soil and sediment types, and photodegradation kinetics. acs.orgacs.org The development of Quantitative Structure-Activity Relationship (QSAR) models specific to this compound and its transformation products could also aid in predicting their environmental behavior and potential toxicity. acs.org However, current QSAR models have shown poor correlation between predicted and observed photodegradation, highlighting the need for refinement. acs.orgacs.org

Impact on Specific Environmental Compartments and Ecosystem Services

The accumulation and effects of this compound in specific environmental compartments, such as agricultural soils and aquatic sediments, warrant further investigation. nih.gov Studies have shown that the availability and fate of this compound in soil are influenced by the type of organic matter present. nih.gov Its potential to leach into groundwater and impact drinking water sources is also a concern that needs to be addressed.

Furthermore, the broader impact of this compound on ecosystem services should be a key area of future research. This includes its potential to disrupt essential biogeochemical cycles, such as nitrogen cycling. nih.govnih.govwhiterose.ac.uk For instance, high concentrations of this compound have been shown to reduce the removal of total nitrogen in constructed wetlands and alter the abundance of key nitrogen-transforming genes. nih.gov The alteration of ecosystem services by human-induced changes in the nitrogen cycle is a significant concern that requires further investigation. unl.edu

Q & A

Basic: What are the primary analytical methods for quantifying N(1)-Acetylsulfamethoxazole in microbial biotransformation studies?

Answer:
High-performance liquid chromatography (HPLC) with UV-Vis detection is the standard method. Key parameters include:

  • Wavelength : 252 nm (optimal absorption for AcSMX) .
  • Retention time : ~14.0 minutes (using a C18 column under gradient elution) .
  • Sample preparation : Dissolve in DMSO (10 mM stock) and dilute to 100 µM working concentration in microbial assays .
  • Data analysis : Use tools like R v4.4.0 for peak integration and statistical validation of triplicate measurements .

Basic: How is this compound synthesized, and what purity validation methods are recommended?

Answer:
AcSMX is synthesized via N-acetylation of sulfamethoxazole using liver extramitochondrial N-acetyl transferases . For lab-scale synthesis:

  • Purity validation :
    • Thin-layer chromatography (TLC) : Use chloroform:methanol (7:3) as the mobile phase to monitor reaction progress .
    • Heavy metal testing : Limit to <20 ppm via Method 2 (USP <1.07>) .
    • Arsenic testing : Ensure <2 ppm via Method 3 (USP <1.11>) .

Advanced: What experimental designs are critical for studying AcSMX’s role in antibiotic resistance gene transfer?

Answer:
Focus on in vitro microbial stress assays:

  • Biotransformation setup : Co-incubate AcSMX (100 µM) with E. coli or Pseudomonas strains in minimal media for 24–48 hours .
  • Stress markers : Quantify reactive oxygen species (ROS) using fluorometric assays (e.g., DCFH-DA probe) .
  • Gene transfer analysis : Use qPCR to measure plasmid-borne sul1 or sul2 gene expression post-exposure .
  • Controls : Include sulfamethoxazole (parent compound) and non-acetylated analogs to isolate AcSMX-specific effects .

Advanced: How can machine learning optimize enzyme-substrate pairing for AcSMX degradation studies?

Answer:

  • Data collection : Screen 40 aryl acylamidases against AcSMX using HPLC-based activity assays (n=680 enzyme-substrate combinations) .
  • Feature engineering : Include enzyme kinetics (Km, Vmax), structural motifs (e.g., α/β hydrolase folds), and substrate logP .
  • Model training : Apply random forest or gradient boosting to predict degradation efficiency (R² >0.85) .
  • Validation : Cross-check with in silico docking (AutoDock Vina) to confirm active-site interactions .

Basic: What are the metabolic pathways of AcSMX, and how do they influence pharmacokinetic studies?

Answer:

  • Primary pathway : Hepatic acetylation of sulfamethoxazole via NAT2 isoforms, forming AcSMX as a major metabolite .
  • Excretion : 60–70% renal clearance within 48 hours; monitor urinary pH to prevent crystallization .
  • Analytical probes : Use stable isotope-labeled AcSMX (e.g., ¹³C-acetyl) for LC-MS/MS-based pharmacokinetic profiling .

Advanced: What statistical approaches resolve contradictions in AcSMX environmental persistence data?

Answer:

  • Multivariate analysis : Apply PCA to isolate variables (pH, microbial diversity, temperature) affecting half-life discrepancies .
  • Bayesian modeling : Quantify uncertainty in degradation rates (e.g., t₁/₂ = 15–30 days in wastewater) .
  • Outlier detection : Use Cook’s distance (>1.5 IQR) to exclude skewed data from field studies .

Basic: How is AcSMX structurally characterized, and what techniques confirm its identity?

Answer:

  • Mass spectrometry : Exact mass = 295.0191728 Da (Q-TOF MS) with fragmentation patterns at m/z 156.0114 (sulfonamide cleavage) .
  • NMR : ¹H NMR peaks at δ 2.35 (acetyl CH₃), 6.85 (isoxazole CH), and 7.60 (aromatic CH) .
  • Reference standards : Cross-validate with USP/PhEur-certified AcSMX (CAS 21312-10-7) .

Advanced: What in silico tools predict AcSMX’s interaction with human serum albumin (HSA)?

Answer:

  • Molecular docking : Use AutoDock 4.2 with HSA crystal structure (PDB 1AO6) to identify binding sites (Sudlow site I preferred) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability (RMSD <2.0 Å) .
  • Binding affinity : Validate with SPR (KD ≈ 10⁻⁶ M) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.